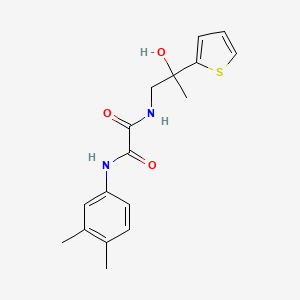
N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as amide, hydroxy, and thiophene. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of related compounds involves the preparation of precursors that can lead to the formation of the desired molecular structure. For instance, "N,S-Dimethyldithiocarbamyl oxalates" are mentioned as novel precursors for alkyloxyacyl radicals, which are suitable for kinetic studies . Although the exact synthesis of "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been established through spectral analysis and X-ray diffraction studies. For example, a compound with a thiophene moiety and an amide linkage, similar to the one , crystallizes in the monoclinic space group and its structure is stabilized by various intermolecular interactions . These techniques could be applied to determine the molecular structure of "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" and to understand its stabilization mechanisms.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from kinetic parameters determined for oxyacyl radicals derived from similar precursors. The rate data for cyclization reactions of alkyloxyacyl radicals provide insights into the reactivity of these radicals . By analogy, "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" may also undergo interesting chemical reactions, particularly involving its oxalamide and thiophene groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be hypothesized based on the properties of structurally similar compounds. The presence of hydrogen bonds and π-π interactions in the crystal structure of a related compound suggests that "N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" may also exhibit these interactions, which could affect its solubility, melting point, and other physical properties . The compound's amide and hydroxy groups are likely to influence its chemical behavior, such as its acidity, basicity, and potential for forming additional hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A novel synthetic approach for the preparation of oxalamides, which might include compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has been developed. This method involves a one-pot synthesis from nitroaryl oxirane-2-carboxamides via rearrangement sequences, yielding high product yields and providing a useful pathway for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Copper-Catalyzed Reactions
The compound's potential utility in copper-catalyzed reactions has been demonstrated through studies showing the effective use of similar oxalamide derivatives in the hydroxylation of (hetero)aryl halides. This catalytic system, utilizing Cu(acac)2 and oxalamide derivatives, enables hydroxylation under mild conditions, yielding phenols and hydroxylated heteroarenes with good to excellent efficiency (Xia et al., 2016).
Catalytic Applications in Organic Synthesis
Oxalamide derivatives, including those structurally related to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, have been found to act as effective ligands in copper-catalyzed coupling reactions. These reactions, which involve the coupling of (hetero)aryl halides with 1-alkynes, benefit from the use of oxalamide derivatives by achieving complete reactions at lower temperatures and with minimal catalytic loadings. This indicates a broad application in synthesizing internal alkynes, highlighting the versatility and efficiency of oxalamide derivatives in catalysis (Chen et al., 2023).
Intramolecular Hydrogen Bonding Studies
Research into oxamide derivatives, which are structurally akin to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has provided insights into the role of intramolecular hydrogen bonding. These studies have synthesized and analyzed various oxamides, revealing that compounds like N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide are likely stabilized by three-center hydrogen bonding. This bonding interaction plays a crucial role in determining the molecular conformation and stability of such compounds (Martínez-Martínez et al., 1998).
Catalysis in Goldberg Amidation
The utility of oxalamide derivatives in catalysis has been further highlighted by their role in the Goldberg amidation of (hetero)aryl chlorides. Utilizing a Cu2O/oxalamide catalytic system, efficient amidation of less reactive (hetero)aryl chlorides has been achieved. This catalytic system is versatile, accommodating a wide array of functionalized (hetero)aryl chlorides and primary amides, thereby broadening the scope of possible synthetic applications (De et al., 2017).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-17(3,22)14-5-4-8-23-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYPRLNWALCRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

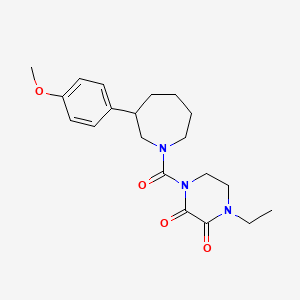
![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)
![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)
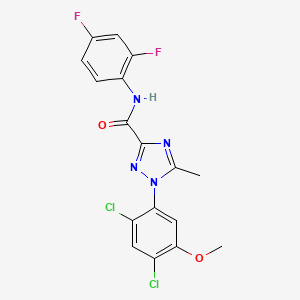

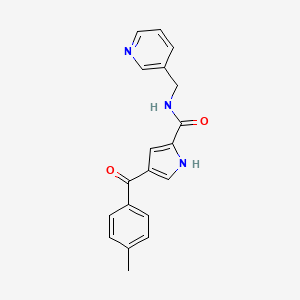
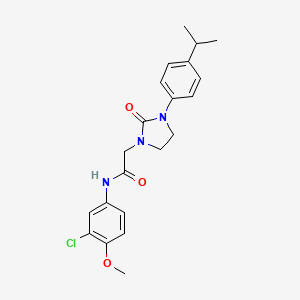
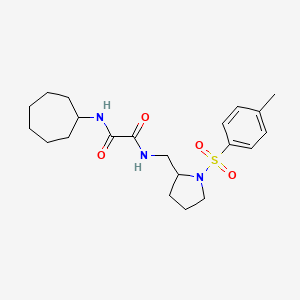
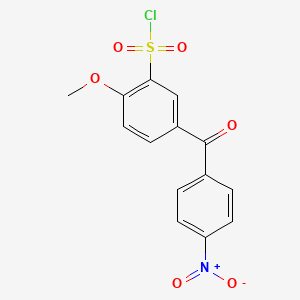

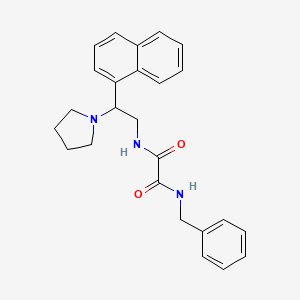
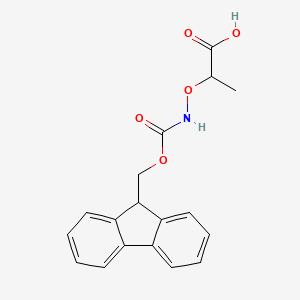
![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
